Cas no 6766-82-1 (2,6-dimethoxy-4-propylphenol)

2,6-dimethoxy-4-propylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 2,6-dimethoxy-4-propyl-
- Syringylpropane
- 2,6-Dimethoxy-4-propylphenol
- 2,6-Dimethoxy-4-propyl-phenol
- 4-Hydroxy-3.5-dimethoxy-1-propyl-benzol
- 4-n-propylsyringol
- 4-Propyl-2,6-dimethoxyphenol
- 4-propylsyringol
- FEMA No. 3729
- Phenol,2,6-dimethoxy-4-propyl
- UNII-GM73K8R20X
- 2,6-dimethoxy-4-propylphenol
-
- MDL: MFCD01366570
- インチ: InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3
- InChIKey: YHEWWEXPVKCVFY-UHFFFAOYSA-N
- ほほえんだ: CCCc1cc(OC)c(O)c(OC)c1
計算された属性
- せいみつぶんしりょう: 196.11000
じっけんとくせい
- 色と性状: Powder
- PSA: 38.69000
- LogP: 2.36190
- FEMA: 3729 | 4-PROPYL-2,6-DIMETHOXYPHENOL
2,6-dimethoxy-4-propylphenol セキュリティ情報
2,6-dimethoxy-4-propylphenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2,6-dimethoxy-4-propylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263267-1g |
2,6-dimethoxy-4-propylphenol |
6766-82-1 | 95% | 1g |
$1357.0 | 2023-09-14 | |
Enamine | EN300-263267-1.0g |
2,6-dimethoxy-4-propylphenol |
6766-82-1 | 95% | 1.0g |
$1357.0 | 2024-06-18 | |
Enamine | EN300-263267-0.25g |
2,6-dimethoxy-4-propylphenol |
6766-82-1 | 95% | 0.25g |
$672.0 | 2024-06-18 | |
Enamine | EN300-263267-5g |
2,6-dimethoxy-4-propylphenol |
6766-82-1 | 95% | 5g |
$3935.0 | 2023-09-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595062-5g |
2,6-Dimethoxy-4-propylphenol |
6766-82-1 | 98% | 5g |
¥2902.00 | 2024-05-04 | |
1PlusChem | 1P00FI7U-100mg |
Phenol, 2,6-dimethoxy-4-propyl- |
6766-82-1 | 95% | 100mg |
$558.00 | 2025-03-18 | |
Aaron | AR00FIG6-100mg |
Phenol, 2,6-dimethoxy-4-propyl- |
6766-82-1 | 95% | 100mg |
$672.00 | 2023-12-13 | |
A2B Chem LLC | AH22650-100mg |
Phenol, 2,6-dimethoxy-4-propyl- |
6766-82-1 | 95% | 100mg |
$530.00 | 2024-04-19 | |
A2B Chem LLC | AH22650-250mg |
Phenol, 2,6-dimethoxy-4-propyl- |
6766-82-1 | 95% | 250mg |
$743.00 | 2024-04-19 | |
A2B Chem LLC | AH22650-1g |
Phenol, 2,6-dimethoxy-4-propyl- |
6766-82-1 | 95% | 1g |
$1464.00 | 2024-04-19 |
2,6-dimethoxy-4-propylphenol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2,6-dimethoxy-4-propylphenol Raw materials
2,6-dimethoxy-4-propylphenol Preparation Products
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Ethyl diphenylacetate (3468-99-3)
- Guaiacol (90-05-1)
- Homovanillyl alcohol (2380-78-1)
- Syringylacetone (19037-58-2)
- Syringaldehyde (134-96-3)
- Isoeugenol (97-54-1)
- Ethyl Hydroferulate (61292-90-8)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- 4-Ethylguaiacol (2785-89-9)
- 1,1-diethoxybutane (3658-95-5)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 4-Propylphenol (645-56-7)
- 1,4-Dioxene (543-75-9)
- Diethyl succinate (123-25-1)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- Acetophenone (98-86-2)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 4-Ethylphenol (123-07-9)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
2,6-dimethoxy-4-propylphenol 関連文献
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Lin Dong,Li-Li Yin,Qineng Xia,Xiaohui Liu,Xue-Qing Gong,Yanqin Wang Catal. Sci. Technol. 2018 8 735
-
Ashley McVeigh,Florent P. Bouxin,Michael C. Jarvis,S. David Jackson Catal. Sci. Technol. 2016 6 4142
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Ivan Kumaniaev,Elena Subbotina,Jonas S?vmarker,Mats Larhed,Maxim V. Galkin,Joseph S. M. Samec Green Chem. 2017 19 5767
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Song Li,Wenzhi Li,Qi Zhang,Riyang Shu,Huizhen Wang,Haosheng Xin,Longlong Ma RSC Adv. 2018 8 1361
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Lin Dong,Yu Xin,Xiaohui Liu,Yong Guo,Chih-Wen Pao,Jeng-Lung Chen,Yanqin Wang Green Chem. 2019 21 3081
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Paola Ferrini,Claudio Chesi,Nicholas Parkin,Roberto Rinaldi Faraday Discuss. 2017 202 403
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Bo Zhang,Zaojuan Qi,Xinxin Li,Jianwei Ji,Leilei Zhang,Hua Wang,Xiaoyan Liu,Changzhi Li Green Chem. 2019 21 5556
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8. Catalytic transfer hydrogenolysis of ionic liquid processed biorefinery lignin to phenolic compoundsKwang Ho Kim,Blake A. Simmons,Seema Singh Green Chem. 2017 19 215
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J. S. Luterbacher,D. Martin Alonso,J. A. Dumesic Green Chem. 2014 16 4816
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Trenton Parsell,Sara Yohe,John Degenstein,Tiffany Jarrell,Ian Klein,Emre Gencer,Barron Hewetson,Matt Hurt,Jeong Im Kim,Harshavardhan Choudhari,Basudeb Saha,Richard Meilan,Nathan Mosier,Fabio Ribeiro,W. Nicholas Delgass,Clint Chapple,Hilkka I. Kentt?maa,Rakesh Agrawal,Mahdi M. Abu-Omar Green Chem. 2015 17 1492
2,6-dimethoxy-4-propylphenolに関する追加情報
Chemical Profile of 2,6-dimethoxy-4-propylphenol (CAS No: 6766-82-1)
2,6-dimethoxy-4-propylphenol, identified by the Chemical Abstracts Service Number (CAS No) 6766-82-1, is a phenolic compound with a distinct structural framework that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound features a benzene ring substituted with two methoxy groups at the 2- and 6-positions and a propyl group at the 4-position. Such a structural configuration imparts unique chemical properties, making it a subject of interest for various applications, particularly in the synthesis of bioactive molecules.
The molecular structure of 2,6-dimethoxy-4-propylphenol contributes to its reactivity and potential utility. The presence of methoxy groups enhances its solubility in polar solvents and influences its electronic properties, while the propyl chain adds hydrophobicity. These characteristics make it a versatile intermediate in organic synthesis, enabling modifications that can yield derivatives with tailored biological activities.
In recent years, 2,6-dimethoxy-4-propylphenol has been explored for its potential role in pharmaceutical development. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties, and derivatives of this compound have shown promise in preliminary studies. For instance, researchers have investigated its efficacy in inhibiting certain enzymes associated with oxidative stress, which is a key factor in numerous pathological conditions.
One of the most compelling aspects of 2,6-dimethoxy-4-propylphenol is its role as a precursor in the synthesis of more complex molecules. In medicinal chemistry, such intermediates are invaluable for constructing scaffolds that can be further functionalized to produce lead compounds for drug development. The methoxy and propyl substituents provide handles for chemical modifications, allowing researchers to explore various pharmacophores.
The synthesis of 2,6-dimethoxy-4-propylphenol typically involves multi-step organic reactions starting from commercially available aromatic precursors. Common methodologies include nucleophilic aromatic substitution reactions to introduce the methoxy groups followed by Friedel-Crafts alkylation to add the propyl group. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making the synthesis more scalable and sustainable.
From an industrial perspective, the production of 2,6-dimethoxy-4-propylphenol needs to balance cost-effectiveness with environmental considerations. Green chemistry principles have been increasingly applied to develop processes that minimize waste and reduce energy consumption. For example, solvent-free reactions or the use of biodegradable catalysts are being explored to enhance sustainability.
The pharmacological potential of 2,6-dimethoxy-4-propylphenol has been further examined in vitro and in vivo models. Studies suggest that it may interact with biological targets such as enzymes and receptors involved in metabolic pathways. While these findings are promising, further research is necessary to elucidate its mechanism of action and assess its safety profile before clinical translation.
Regulatory considerations also play a crucial role in the development and use of 2,6-dimethoxy-4-propylphenol. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that any derivative compounds derived from this intermediate meet stringent quality and safety standards.
In conclusion,2,6-dimethoxy-4-propylphenol (CAS No: 6766-82-1) represents a significant compound in chemical research with diverse applications ranging from synthetic intermediates to potential pharmacological agents. Its unique structural features offer opportunities for innovation across multiple disciplines within chemistry and pharmaceutical science.
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